2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2,2,2-trifluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3OS/c15-14(16,17)13(21)19-9-5-3-8(4-6-9)11-20-10-2-1-7-18-12(10)22-11/h1-7H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLENCJIIDIVCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves the following steps:
Formation of Thiazolo[5,4-b]pyridine Scaffold: The thiazolo[5,4-b]pyridine core can be synthesized through a multicomponent reaction involving thiazole or thiazolidine derivatives and pyridine annulation.
Introduction of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Trifluoroacetamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : The compound has shown promising results in inhibiting the proliferation of human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) . These studies utilized metabolic assays to determine the viability of cancer cells after treatment with the compound.
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. The structural features of the compound allow it to interact with specific cellular pathways involved in tumor growth and survival .
GPR119 Agonism
The compound has also been investigated as a GPR119 agonist. GPR119 is a receptor involved in glucose homeostasis and insulin secretion, making it a target for diabetes treatment:
- Metabolic Disorders : Research indicates that compounds similar to this compound can enhance insulin secretion in response to glucose levels . This property positions the compound as a potential therapeutic agent for managing type 2 diabetes.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazolo[5,4-b]pyridine : This step includes cyclization reactions that create the thiazole ring fused with the pyridine.
- Trifluoromethylation : Incorporating the trifluoromethyl group is crucial for enhancing biological activity.
- Acetamide Formation : The final step involves acylating the amine with an acetic anhydride or equivalent to yield the desired acetamide derivative.
Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Several case studies have documented the efficacy of this compound:
- A study published in Pharmaceuticals evaluated a series of thiazolo derivatives for their anticancer properties and identified this compound as one of the most promising candidates due to its potent cytotoxicity against multiple cancer cell lines .
- Another investigation focused on its role as a GPR119 agonist showed that this compound could significantly enhance insulin secretion in preclinical models .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The thiazolo[5,4-b]pyridine moiety may bind to enzymes or receptors, modulating their activity. The trifluoroacetamide group can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets . Detailed studies on its binding interactions and effects on cellular pathways are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Key Observations :
- The thiazolo[5,4-b]pyridine isomer may exhibit distinct electronic properties compared to the [5,4-c] variant, affecting binding to hydrophobic pockets in proteins .
Fluorinated vs. Non-Fluorinated Acetamides
Fluorination significantly alters physicochemical and pharmacokinetic profiles:
Key Observations :
- Trifluorination increases molecular weight (~347 vs. ~293 in non-fluorinated analogs) and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Fluorinated aromatic systems (e.g., 4-fluorophenyl) in non-target compounds improve target engagement via halogen bonding .
Heterocyclic Acetamides with Diverse Cores
Comparison with acetamides featuring alternative heterocycles reveals scaffold-dependent activity:
Key Observations :
- The thiazolo-pyridine core in the target compound offers a compact, planar structure for intercalation or π-stacking, whereas bulkier cores like triazole-thioethers may favor allosteric binding .
Biological Activity
2,2,2-Trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHFNS
- Molecular Weight : 327.33 g/mol
- CAS Number : 912624-25-0
Research indicates that this compound exhibits biological activity primarily through inhibition of specific enzymes and receptors involved in disease pathways. The thiazolo-pyridine moiety contributes to its interaction with various biological targets.
Antimicrobial Activity
Studies have shown that compounds containing thiazolo-pyridine structures often exhibit antimicrobial properties. For instance, a comparative study highlighted that derivatives of thiazolo-pyridine demonstrated significant activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory potential of this compound. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a role in managing inflammatory diseases .
Anticancer Properties
Recent investigations have explored the compound's effects on cancer cell lines. It has been observed to induce apoptosis in specific cancer cells through the activation of caspases and modulation of apoptotic pathways. This suggests potential as an anticancer agent targeting pathways involved in cell proliferation and survival .
Study 1: Antimicrobial Efficacy
A study conducted on various thiazolo-pyridine derivatives, including our compound of interest, reported significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating promising antimicrobial activity .
Study 2: Anti-inflammatory Mechanisms
In a controlled experiment assessing the anti-inflammatory effects of the compound, researchers noted a reduction in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages. This suggests that the compound may serve as a therapeutic agent in treating conditions like rheumatoid arthritis .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo[5,4-b]pyridine core via cyclization using phosphorus pentasulfide or similar reagents. Subsequent steps include coupling the core with a fluorinated phenylacetamide group under Buchwald-Hartwig amination or Ullmann-type conditions. Purification via column chromatography and recrystallization is critical to achieve >95% purity. Key intermediates should be monitored using TLC and characterized via -NMR at each stage .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR : - and -NMR to verify aromatic protons, trifluoromethyl groups, and acetamide linkages.
- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650–1700 cm, C-F stretches).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.
Purity is assessed via HPLC with UV detection at 254 nm .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Begin with broad-spectrum assays:
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans).
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
Compare results with structurally similar thiazolo-pyridine derivatives, such as thieno[2,3-d]pyrimidine analogs, to identify structure-activity trends .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for multi-step synthesis?
- Methodological Answer : Use a Design of Experiments (DoE) approach to test variables:
- Temperature : Thermostability of intermediates (e.g., 60–120°C for cyclization).
- Catalysts : Screen Pd-based catalysts (e.g., Pd(OAc)) for coupling efficiency.
- Solvent Polarity : Compare DMF vs. THF for solubility and reaction rates.
Monitor by real-time FTIR or Raman spectroscopy to track reaction progress .
Q. How to resolve contradictions in reported biological activity data across analogs?
- Methodological Answer : Conduct a comparative SAR study:
- Structural Modifications : Replace the trifluoroacetamide group with acetyl or propionyl variants.
- Biological Replicates : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability.
- Computational Modeling : Perform molecular docking to assess binding affinity differences (e.g., with kinase targets like EGFR).
Cross-reference data with thieno[3,2-d]pyrimidine derivatives to identify conserved pharmacophores .
Q. What advanced techniques are used for structural elucidation beyond NMR?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the thiazolo-pyridine core).
- DFT Calculations : Optimize geometries and predict spectroscopic properties (e.g., -NMR chemical shifts).
- Dynamic NMR : Study conformational flexibility of the acetamide linker at variable temperatures .
Q. What mechanistic studies are recommended to explore its pharmacological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., JAK2, CDK4/6) using fluorescence-based ADP-Glo™ kits.
- ROS Detection : Use DCFH-DA probe in cell-based assays to evaluate oxidative stress induction.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify major metabolites .
Q. How to address challenges in handling fluorinated moieties during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
